Cas no 689759-63-5 (5-chloro-1-[(2,4-dimethylphenyl)methyl]indole-2,3-dione)
5-chloro-1-[(2,4-dimethylphenyl)methyl]indole-2,3-dione Chemical and Physical Properties
Names and Identifiers
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- 5-chloro-1-[(2,4-dimethylphenyl)methyl]indole-2,3-dione
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- MDL: MFCD04041328
- Inchi: 1S/C17H14ClNO2/c1-10-3-4-12(11(2)7-10)9-19-15-6-5-13(18)8-14(15)16(20)17(19)21/h3-8H,9H2,1-2H3
- InChI Key: USKXRCSMYOLFDJ-UHFFFAOYSA-N
- SMILES: N1(CC2=CC=C(C)C=C2C)C2=C(C=C(Cl)C=C2)C(=O)C1=O
5-chloro-1-[(2,4-dimethylphenyl)methyl]indole-2,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB379280-500 mg |
5-Chloro-1-(2,4-dimethylbenzyl)-1H-indole-2,3-dione |
689759-63-5 | 500mg |
€397.00 | 2023-04-25 | ||
| abcr | AB379280-1 g |
5-Chloro-1-(2,4-dimethylbenzyl)-1H-indole-2,3-dione |
689759-63-5 | 1g |
€424.00 | 2023-04-25 | ||
| abcr | AB379280-5 g |
5-Chloro-1-(2,4-dimethylbenzyl)-1H-indole-2,3-dione |
689759-63-5 | 5g |
€1072.00 | 2023-04-25 | ||
| abcr | AB379280-500mg |
5-Chloro-1-(2,4-dimethylbenzyl)-1H-indole-2,3-dione; . |
689759-63-5 | 500mg |
€397.00 | 2024-07-24 | ||
| abcr | AB379280-1g |
5-Chloro-1-(2,4-dimethylbenzyl)-1H-indole-2,3-dione; . |
689759-63-5 | 1g |
€424.00 | 2024-07-24 | ||
| abcr | AB379280-5g |
5-Chloro-1-(2,4-dimethylbenzyl)-1H-indole-2,3-dione; . |
689759-63-5 | 5g |
€1072.00 | 2024-07-24 |
5-chloro-1-[(2,4-dimethylphenyl)methyl]indole-2,3-dione Suppliers
5-chloro-1-[(2,4-dimethylphenyl)methyl]indole-2,3-dione Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on 5-chloro-1-[(2,4-dimethylphenyl)methyl]indole-2,3-dione
5-Chloro-1-[(2,4-Dimethylphenyl)methyl]Indole-2,3-Dione: A Comprehensive Overview
The compound 5-chloro-1-[(2,4-dimethylphenyl)methyl]indole-2,3-dione, identified by the CAS number 689759-63-5, is a significant molecule in the field of organic chemistry. This compound belongs to the class of indole derivatives, which have garnered considerable attention due to their diverse applications in pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by a chloro substituent at the 5-position of the indole ring and a (2,4-dimethylphenyl)methyl group attached at the 1-position. These substituents play a crucial role in determining its chemical reactivity and biological activity.
Recent studies have highlighted the potential of 5-chloro-1-[(2,4-dimethylphenyl)methyl]indole-2,3-dione as a precursor for synthesizing bioactive molecules. Researchers have explored its role in drug discovery, particularly in the development of anti-cancer agents. The indole moiety is known for its ability to interact with various biological targets, such as kinases and receptors, making it a valuable scaffold for medicinal chemistry.
The synthesis of this compound involves a multi-step process that typically includes Friedel-Crafts alkylation and subsequent oxidation steps. The choice of reagents and reaction conditions is critical to ensure high yields and purity. For instance, the use of Lewis acids like AlCl3 has been reported to facilitate the alkylation reaction efficiently. The resulting product is then purified using chromatographic techniques to isolate the desired compound.
In terms of physical properties, 5-chloro-1-[(2,4-dimethylphenyl)methyl]indole-2,3-dione exhibits a melting point of approximately 180°C and is sparingly soluble in common organic solvents like dichloromethane and ethyl acetate. Its UV-vis spectrum shows strong absorption bands in the range of 280–300 nm, which is indicative of its conjugated aromatic system.
The biological evaluation of this compound has revealed interesting findings. In vitro assays have demonstrated moderate inhibitory activity against certain enzymes associated with cancer progression. Additionally, preliminary toxicity studies suggest that it has a relatively low cytotoxicity profile, making it a promising candidate for further preclinical testing.
From an environmental perspective, the degradation pathways of 5-chloro-1-[(2,4-dimethylphenyl)methyl]indole-2,3-dione under various conditions have been investigated. Research indicates that it undergoes hydrolysis under alkaline conditions to form less complex aromatic compounds. This information is crucial for assessing its environmental impact and ensuring sustainable practices during its production and use.
In conclusion, 5-chloro-1-[(2,4-dimethylphenyl)methyl]indole-2,3-dione represents an important molecule with potential applications across multiple disciplines. Its unique structure and bioactivity make it a valuable subject for further research. As ongoing studies continue to uncover its full potential, this compound is poised to contribute significantly to advancements in drug development and related fields.
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